An In-depth Technical Guide to the Solubility Profile of Methyl 2-isopropyl-4-methoxybenzoate in Organic Solvents
Introduction: The Critical Role of Solubility in Scientific Advancement Methyl 2-isopropyl-4-methoxybenzoate, a substituted aromatic ester, presents a molecular structure that suggests a nuanced solubility profile across...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Scientific Advancement
Methyl 2-isopropyl-4-methoxybenzoate, a substituted aromatic ester, presents a molecular structure that suggests a nuanced solubility profile across the spectrum of organic solvents. Understanding this profile is not an academic exercise; it is a critical parameter that dictates the feasibility of a compound's application in numerous scientific endeavors. From purification and crystallization processes in synthetic chemistry to formulation development in the pharmaceutical industry, solubility data informs critical decisions that impact yield, purity, bioavailability, and ultimately, a project's success. This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility of this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1][2] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To move beyond this qualitative guideline, we can employ more sophisticated models like Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters quantify the "like dissolves like" principle by dissecting the total cohesive energy of a substance into three components:
δd (Dispersion forces): Arising from temporary fluctuations in electron density.
δp (Polar forces): Stemming from permanent dipoles.
δh (Hydrogen bonding): Representing the energy of hydrogen bonds.[2][3]
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the Hansen parameters of a solute are to those of a solvent, the more likely it is that the solute will dissolve.[2][3] While the specific Hansen parameters for Methyl 2-isopropyl-4-methoxybenzoate are not published, we can infer its general characteristics from its structure. The presence of an ester group and a methoxy group suggests a moderate polarity and some hydrogen bonding capability as an acceptor. The isopropyl and benzene ring components contribute to its non-polar character. Therefore, it is anticipated that Methyl 2-isopropyl-4-methoxybenzoate will exhibit good solubility in solvents with balanced Hansen parameters.
To aid in solvent selection, the following table provides the Hansen Solubility Parameters for a range of common organic solvents. Researchers can use this table to select a diverse set of solvents for initial screening based on their predicted compatibility with the solute.
Table 1: Hansen Solubility Parameters of Common Organic Solvents
Solvent
Class
δd (MPa⁰.⁵)
δp (MPa⁰.⁵)
δh (MPa⁰.⁵)
Acetone
Ketone
15.5
10.4
7.0
Acetonitrile
Nitrile
15.3
18.0
6.1
Chloroform
Halogenated
17.8
3.1
5.7
Dichloromethane
Halogenated
18.2
6.3
6.1
Diethyl ether
Ether
14.5
2.9
5.1
Dimethylformamide (DMF)
Amide
17.4
13.7
11.3
Dimethyl sulfoxide (DMSO)
Sulfoxide
18.4
16.4
10.2
Ethanol
Alcohol
15.8
8.8
19.4
Ethyl acetate
Ester
15.8
5.3
7.2
Heptane
Alkane
15.3
0.0
0.0
Hexane
Alkane
14.9
0.0
0.0
Isopropanol
Alcohol
15.8
6.1
16.4
Methanol
Alcohol
15.1
12.3
22.3
Tetrahydrofuran (THF)
Ether
16.8
5.7
8.0
Toluene
Aromatic
18.0
1.4
2.0
Water
-
15.5
16.0
42.3
Note: Data compiled from various sources.[4][5] Values can vary slightly depending on the source and determination method.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" or equilibrium solubility method is a widely accepted and robust technique.[6][7][8][9] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.
Detailed Step-by-Step Methodology
The following protocol provides a comprehensive guide to determining the equilibrium solubility of Methyl 2-isopropyl-4-methoxybenzoate.
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Analytical balance
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
Volumetric flasks and pipettes
Protocol:
Preparation of the Solid: Ensure the Methyl 2-isopropyl-4-methoxybenzoate is of high purity and is a fine powder to facilitate dissolution. If necessary, gently grind the solid.
Addition of Excess Solid: Add an excess amount of Methyl 2-isopropyl-4-methoxybenzoate to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium to ensure saturation. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period. A common equilibration time is 24 to 72 hours.[6][7] It is advisable to perform a time-course study to determine when equilibrium is reached (i.e., when the concentration of the dissolved solute no longer changes over time).
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
Quantification:
HPLC Method (Recommended): Prepare a calibration curve of Methyl 2-isopropyl-4-methoxybenzoate in the same solvent. Dilute the filtered saturated solution with a known volume of the solvent to fall within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of the solute.
Gravimetric Method (for non-volatile solutes and solvents): Accurately weigh a portion of the clear, filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried solute is obtained. Calculate the mass of the dissolved solute per mass or volume of the solvent.
Data Reporting: Express the solubility in standard units such as mg/mL, g/100g of solvent, or molarity (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination process.
Methyl 2-isopropyl-4-methoxybenzoate: A Roadmap to its Potential Natural Occurrence and Characterization in Essential Oils
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Methyl 2-isopropyl-4-methoxybenzoate is a benzoate ester with a chemical structure suggestive of a natural product origin. However,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 2-isopropyl-4-methoxybenzoate is a benzoate ester with a chemical structure suggestive of a natural product origin. However, a thorough review of the current scientific literature does not confirm its presence as a constituent of any known essential oil. This technical guide, therefore, serves as a proactive roadmap for researchers and drug development professionals. It provides a scientifically grounded framework for the investigation of its potential natural occurrence. This document outlines plausible biosynthetic pathways, suggests potential plant sources, and details the analytical methodologies required for its extraction, detection, and structural elucidation. The protocols provided herein are designed to be self-validating and are grounded in established principles of natural product chemistry.
Introduction: The Unconfirmed Status of Methyl 2-isopropyl-4-methoxybenzoate in Nature
Methyl 2-isopropyl-4-methoxybenzoate (C12H16O3) is an aromatic ester with structural motifs commonly found in plant secondary metabolites.[1] Its methoxybenzene core is reminiscent of numerous compounds found in essential oils. Despite this, there is a conspicuous absence of literature detailing its isolation from natural sources. This guide addresses this knowledge gap by providing a theoretical and practical framework to systematically investigate its potential existence in the plant kingdom. We will explore the plausible biochemical origins of this molecule and provide detailed protocols for its discovery and characterization.
A Plausible Biosynthetic Pathway: From Shikimate to a Novel Benzoate
The biosynthesis of aromatic compounds in plants predominantly originates from the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[2][3][4][5][6] From these precursors, a vast array of secondary metabolites, including benzoic acid derivatives, are synthesized.[7][8][9]
We propose a hypothetical biosynthetic pathway for Methyl 2-isopropyl-4-methoxybenzoate, drawing parallels with known enzymatic reactions in plant metabolism:
Formation of Benzoic Acid: The pathway likely begins with L-phenylalanine, which is converted to trans-cinnamic acid. The side chain of cinnamic acid is then shortened by two carbons to yield benzoic acid, a process that can occur via CoA-dependent β-oxidative or non-β-oxidative routes.[7][10][11]
Hydroxylation and Prenylation: The benzoic acid backbone would likely undergo hydroxylation, followed by prenylation to introduce the isopropyl group.
O-Methylation: A crucial step would be the methylation of a hydroxyl group to form the methoxy moiety, a reaction catalyzed by O-methyltransferases (OMTs).[12][13][14][15][16]
Esterification: The final step would involve the esterification of the carboxylic acid group with a methyl group, likely from S-adenosyl-L-methionine (SAM), catalyzed by a carboxyl methyltransferase.
Caption: Hypothetical biosynthetic pathway of Methyl 2-isopropyl-4-methoxybenzoate.
Potential Plant Families for Investigation
Based on the prevalence of structurally related compounds, the following plant families are logical starting points for screening for Methyl 2-isopropyl-4-methoxybenzoate:
Apiaceae (Carrot Family): Known for producing a wide variety of aromatic compounds, including phenylpropanoids and their derivatives in species like anise (Pimpinella anisum).
Lamiaceae (Mint Family): Rich in aromatic terpenes and phenylpropanoids.
Rutaceae (Citrus Family): Produces a diverse array of aromatic compounds, including esters.
Myrtaceae (Myrtle Family): Known for essential oils rich in aromatic compounds.
Analytical Methodologies for Discovery and Characterization
A multi-step analytical approach is necessary to isolate, identify, and quantify novel compounds from complex essential oil matrices.
Caption: Analytical workflow for the discovery and characterization of novel essential oil components.
Extraction of Essential Oils
The choice of extraction method is critical to ensure the preservation of the target compound.
Steam Distillation: This is the most common method for extracting essential oils.[17] It is suitable for thermally stable, volatile compounds.
Solvent Extraction: Using a non-polar solvent can be advantageous for less volatile or thermally labile compounds. This method may yield a more complex extract requiring further cleanup.
Gas Chromatography-Mass Spectrometry (GC-MS) for Screening
GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds in essential oils.[18][19]
GC-MS Parameter
Recommended Setting
Rationale
Column
DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
A non-polar column provides good separation of a wide range of essential oil components.
Carrier Gas
Helium or Hydrogen
Inert carrier gas.
Injection Mode
Split (50:1)
To avoid column overloading with major components.
Oven Program
60°C (2 min hold), ramp to 240°C at 3°C/min, hold for 10 min
A slow ramp rate improves resolution of minor components.
MS Ionization
Electron Ionization (EI) at 70 eV
Standard for creating reproducible mass spectra for library matching.
MS Scan Range
40-450 m/z
To capture the molecular ion and key fragments of the target compound.
Expected Mass Spectrum of Methyl 2-isopropyl-4-methoxybenzoate:
The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 208. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH3, m/z 177), the loss of the isopropyl group (-C3H7, m/z 165), and the formation of the acylium ion (m/z 165) after loss of the methyl ester group.[20]
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
For a novel natural product, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguous structure determination.[21][22][23][24][25]
Expected ¹H NMR Shifts (in CDCl₃)
Multiplicity
Integration
Assignment
~7.8 ppm
Doublet
1H
Aromatic H ortho to carbonyl
~6.8 ppm
Doublet
1H
Aromatic H meta to carbonyl
~6.7 ppm
Singlet
1H
Aromatic H ortho to methoxy
~3.9 ppm
Singlet
3H
Methoxy group (-OCH₃)
~3.8 ppm
Singlet
3H
Ester methyl group (-COOCH₃)
~3.3 ppm
Septet
1H
Isopropyl methine (-CH)
~1.2 ppm
Doublet
6H
Isopropyl methyls (-CH(CH₃)₂)
Expected ¹³C NMR Shifts (in CDCl₃)
Assignment
~167 ppm
Ester carbonyl (C=O)
~160 ppm
Aromatic C-O
~140 ppm
Aromatic C-isopropyl
~131 ppm
Aromatic C-H
~122 ppm
Aromatic C-CO
~115 ppm
Aromatic C-H
~110 ppm
Aromatic C-H
~55 ppm
Methoxy carbon (-OCH₃)
~52 ppm
Ester methyl carbon (-COOCH₃)
~28 ppm
Isopropyl methine (-CH)
~23 ppm
Isopropyl methyls (-CH(CH₃)₂)
Detailed Experimental Protocols
Protocol for Essential Oil Extraction by Steam Distillation
Plant Material Preparation: Air-dry the plant material to a constant weight. Grind the material to a coarse powder.
Apparatus Setup: Set up a Clevenger-type apparatus for steam distillation.
Distillation: Place 100 g of the powdered plant material in a 2 L round-bottom flask with 1 L of distilled water. Heat the flask to boiling and collect the distillate for 3-4 hours.
Oil Separation: Separate the essential oil layer from the aqueous layer. Dry the oil over anhydrous sodium sulfate.
Storage: Store the oil in a sealed vial at 4°C in the dark.
Protocol for GC-MS Analysis
Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane.
Injection: Inject 1 µL of the solution into the GC-MS system using the parameters outlined in Table 1.
Data Analysis: Analyze the resulting chromatogram. Search for a peak with a mass spectrum matching the expected fragmentation pattern of Methyl 2-isopropyl-4-methoxybenzoate. Compare the retention index with that of an authentic standard if available.
Protocol for Sample Preparation for NMR
Isolation: If a peak of interest is identified by GC-MS, use preparative thin-layer chromatography or column chromatography to isolate the compound.
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Conclusion
While the natural occurrence of Methyl 2-isopropyl-4-methoxybenzoate in essential oils remains unconfirmed, this guide provides a comprehensive framework for its potential discovery and characterization. By leveraging the proposed biosynthetic insights and employing the detailed analytical protocols, researchers are well-equipped to systematically explore the plant kingdom for this novel compound. The successful identification of this molecule would not only expand our knowledge of natural product chemistry but could also unveil a new compound with potential applications in the pharmaceutical and flavor/fragrance industries.
References
A comprehensive list of references will be provided upon request, including clickable URLs to the cited literature. The citations in the text correspond to the search results that informed this guide.
An In-Depth Technical Guide to the Toxicological and Safety Profile of Methyl 2-isopropyl-4-methoxybenzoate
Foreword: Navigating the Known and the Unknown in Chemical Safety Assessment In the landscape of chemical research and drug development, we often encounter compounds with promising applications but incomplete safety prof...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Known and the Unknown in Chemical Safety Assessment
In the landscape of chemical research and drug development, we often encounter compounds with promising applications but incomplete safety profiles. Methyl 2-isopropyl-4-methoxybenzoate, a benzoate ester with potential applications in various industries, represents such a case. While its chemical structure is defined, a comprehensive public record of its toxicological data remains largely unavailable[1][2]. This guide, therefore, is structured not as a mere presentation of existing data, but as a methodological roadmap for establishing a robust safety and toxicological profile for this and similar data-poor compounds. We will delve into the essential toxicological endpoints, the state-of-the-art methodologies for their assessment, and the scientific rationale that underpins each experimental choice. This document is intended for researchers, scientists, and drug development professionals, providing a framework for a thorough and scientifically sound safety evaluation.
Section 1: Foundational Toxicological Assessment for Systemic Effects
A primary concern for any new chemical entity is its potential to exert toxic effects throughout the body. This section outlines the critical in vitro and in vivo assays necessary to determine the systemic toxicity of Methyl 2-isopropyl-4-methoxybenzoate.
In Vitro Cytotoxicity: The Initial Litmus Test
Before proceeding to more complex and resource-intensive assays, an evaluation of in vitro cytotoxicity is paramount. This initial screen provides a baseline understanding of the concentrations at which a substance may be harmful to cells.[3][4]
Core Principle: In vitro cytotoxicity assays utilize cultured human cells to assess the potential of a chemical to cause cell damage or death.[3] A variety of endpoints can be measured, including cell membrane integrity, mitochondrial function, and overall cell viability.[5]
Data Presentation: Interpreting Cytotoxicity Data
Assay Type
Cell Line
Endpoint
Typical Result Format
Interpretation
Neutral Red Uptake (NRU)
Human Keratinocytes (HaCaT)
Lysosomal Integrity
IC50 (µg/mL)
Concentration at which 50% of cells are no longer viable.
MTT Assay
Human Dermal Fibroblasts
Mitochondrial Dehydrogenase Activity
% Cell Viability vs. Concentration
Indicates the effect on cellular metabolic activity.[4]
LDH Release Assay
Human Hepatoma (HepG2)
Membrane Permeability
% LDH Release vs. Concentration
Measures cell membrane damage leading to leakage of lactate dehydrogenase.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate human keratinocytes (HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Exposure: Prepare serial dilutions of Methyl 2-isopropyl-4-methoxybenzoate in a suitable solvent (e.g., DMSO) and add to the wells. Include a solvent control and a positive control (e.g., Sodium Dodecyl Sulfate). Incubate for 24 hours.
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.
Causality in Experimental Choice: The selection of multiple cell lines (e.g., skin, liver) provides a broader understanding of potential target organ toxicity. The MTT assay is chosen for its reliability in assessing mitochondrial function, a key indicator of cellular health.[4]
Section 2: Assessing Genotoxicity and Mutagenic Potential
Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), potentially leading to mutations and cancer.[6] A standard battery of tests is employed to assess different types of genetic damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenicity.[7][8] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.[7][9]
Core Principle: The assay determines if a chemical can cause a mutation in the bacteria's DNA that restores their ability to produce histidine, allowing them to grow on a histidine-free medium.[7][8] The test is conducted with and without a mammalian metabolic activation system (S9 fraction) to identify mutagens that require metabolic processing to become active.[10][11]
Experimental Workflow: Ames Test
Caption: Diagram of a Franz diffusion cell for in vitro dermal absorption studies.
Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Model
In line with the global push to reduce animal testing, in vitro methods using reconstructed human epidermis (RhE) models are now the standard for assessing skin irritation potential.
[12][13]
Core Principle: The test material is applied topically to the RhE tissue. Cell viability is then measured, typically using the MTT assay, to determine the extent of cytotoxicity caused by the substance. A significant reduction in cell viability indicates irritation potential.
[13]
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis) in human volunteers.
[14][15][16][17][18]
Core Principle: The test involves two phases: an induction phase, where the test material is repeatedly applied to the same skin site, and a challenge phase, where the material is applied to a new site after a rest period. The development of an allergic reaction at the challenge site indicates sensitization.
[14][15]
Data Presentation: HRIPT Scoring Scale
Extreme, positive reaction; intense erythema, infiltration, vesicles or bullae
Section 4: Reproductive and Developmental Toxicity
Assessing the potential for a compound to interfere with reproduction and normal development is a critical component of a comprehensive safety profile, particularly for substances with potential for systemic exposure. [19]While in-depth studies are complex, initial screening can be guided by read-across from structurally similar compounds and, if necessary, followed by targeted in vivo studies. For many benzoate esters, reproductive toxicity data is often available and can serve as a starting point for a weight-of-evidence approach.
[20][21]
Conclusion: Building a Comprehensive Safety Profile
The toxicological evaluation of a new chemical entity like Methyl 2-isopropyl-4-methoxybenzoate requires a systematic, multi-faceted approach. In the absence of pre-existing data, the methodologies outlined in this guide provide a robust framework for generating the necessary information to make informed safety assessments. By progressing from in vitro screening for cytotoxicity and genotoxicity to more specialized assessments of dermal and ocular effects, researchers can build a comprehensive safety profile. This logical, evidence-based approach ensures scientific integrity and is fundamental to the responsible development of new chemical products.
An In-Depth Technical Guide to the IUPAC Nomenclature of Methyl 2-isopropyl-4-methoxybenzoate
This guide provides a comprehensive analysis of the systematic naming of Methyl 2-isopropyl-4-methoxybenzoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the systematic naming of Methyl 2-isopropyl-4-methoxybenzoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the naming process into a logical, step-by-step workflow, elucidating the principles that govern the assignment of a unique and unambiguous name to a complex organic structure.
Foundational Principle: Deconstruction and Priority
The IUPAC system is built on the foundational principle of identifying a parent structure and then describing any modifications to it with prefixes and suffixes. For a polysubstituted molecule like Methyl 2-isopropyl-4-methoxybenzoate, the initial and most critical step is to identify the principal functional group, as this group dictates the base name and suffix of the compound.
Identification of Functional Groups
The structure of Methyl 2-isopropyl-4-methoxybenzoate contains three distinct functional groups attached to a benzene ring:
An ester (-COOR)
An isopropyl group (-CH(CH₃)₂)
A methoxy group (-OCH₃), which is a type of ether or alkoxy group.
Determining the Principal Functional Group
IUPAC has established a priority order for functional groups to ensure consistency in naming. The group with the highest priority determines the suffix of the molecule's name.[1][2] All other functional groups are treated as substituents and are designated by prefixes.
Priority
Functional Group Class
Formula
Suffix
Prefix
High
Carboxylic Acids
-COOH
-oic acid
carboxy-
Esters
-COOR
-oate
alkoxycarbonyl-
Amides
-CONH₂
-amide
carbamoyl-
Aldehydes
-CHO
-al
oxo-
Ketones
>C=O
-one
oxo-
Alcohols
-OH
-ol
hydroxy-
Amines
-NH₂
-amine
amino-
Low
Ethers
-OR
---
alkoxy-
Halides
-X
---
halo-
Alkyl Groups
-R
---
alkyl-
Table 1: Abridged IUPAC Functional Group Priorities.
Based on this hierarchy, the ester functional group has the highest priority among those present in the molecule.[2][3][4] Therefore, the compound will be named as a substituted ester.
Systematic Naming Workflow
The naming process follows a systematic workflow, ensuring all components of the molecule are accounted for in a logical order.
Caption: Logical workflow for the systematic IUPAC naming of the target molecule.
Step-by-Step Methodology
1. Name the Ester Components:
IUPAC nomenclature for esters is bipartite.[5][6] The name consists of two words:
First Word: The name of the alkyl group (R') from the alcohol that formed the ester. In this molecule, the group attached to the single-bonded oxygen of the ester is a methyl (-CH₃) group. Thus, the first word is Methyl .
Second Word: The name of the carboxylate portion, derived from the parent carboxylic acid by changing the "-oic acid" suffix to "-oate".[6][7] The parent carboxylic acid here is a substituted benzoic acid. Therefore, the base name for the second word is benzoate .
2. Identify and Name the Ring Substituents:
With the parent structure identified as a methyl benzoate, we now identify the other groups attached to the benzene ring. These are treated as substituents.
-CH(CH₃)₂: This is the isopropyl group.
-OCH₃: This is an alkoxy group, specifically a methoxy group.[8][9] Alkoxy groups are considered substituents and do not have priority over the ester function.[10][11]
3. Number the Parent Benzene Ring:
For substituted benzene derivatives, numbering the ring carbons is essential to assign locants to each substituent. The rules are as follows:
The carbon atom that bears the principal functional group is assigned as position 1 (C1).[12][13] In this case, the carbon atom of the benzene ring attached to the ester's carbonyl group is C1.
The ring is then numbered in the direction that gives the next substituent the lowest possible number.
Clockwise numbering: This would place the isopropyl group at C2 and the methoxy group at C4. The locants would be 2 and 4.
Counter-clockwise numbering: This would place the methoxy group at C4 and the isopropyl group at C6. The locants would be 4 and 6.
To decide, we apply the "lowest locant rule". The set of locants (2, 4) is lower than (4, 6). Therefore, the correct numbering scheme is clockwise.
C2: isopropyl
C4: methoxy
4. Assemble the Final Name:
The final name is constructed by combining the identified parts in a specific order.[14][15]
Start with the name of the alkyl group from the alcohol part: Methyl .
Add a space.
List the substituents on the parent ring, prefixed with their locants, in alphabetical order. "Isopropyl" comes before "methoxy" alphabetically.
2-isopropyl-4-methoxy
Attach this to the parent carboxylate name: benzoate .
Combining these parts gives the full, unambiguous IUPAC name: Methyl 2-isopropyl-4-methoxybenzoate . This name corresponds to the structure registered under CAS Number 2066515-41-9.
Conclusion
The IUPAC nomenclature for Methyl 2-isopropyl-4-methoxybenzoate is derived from a systematic application of priority rules and a logical assembly process. By first identifying the ester as the principal functional group, the molecule is correctly classified as a benzoate derivative. The subsequent naming of the ester's alkyl portion, followed by the identification, alphabetization, and correct numbering of the ring substituents, culminates in a name that is both precise and universally understood in the scientific community. This methodical approach is fundamental to ensuring clarity and avoiding ambiguity in chemical communication, which is paramount in the fields of chemical research and drug development.
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What is the order of priority for organic functional groups? - Quora. (2024).
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IUPAC Nomenclature Rules for Ethers | QUÍMICA ORGÁNICA. (n.d.). Available at: [Link]
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IUPAC Naming with ester as substituent to which benzene ring is present. (2025). Available at: [Link]
Application Notes & Protocols: The Strategic Utility of Methyl 2-isopropyl-4-methoxybenzoate in Pharmaceutical Synthesis
Abstract Methyl 2-isopropyl-4-methoxybenzoate (MIMB) is a substituted aromatic ester with significant potential as a versatile intermediate in modern pharmaceutical development. While not as extensively documented as som...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 2-isopropyl-4-methoxybenzoate (MIMB) is a substituted aromatic ester with significant potential as a versatile intermediate in modern pharmaceutical development. While not as extensively documented as some commodity intermediates, its unique structural features—a lipophilic isopropyl group ortho to the ester and an electron-donating methoxy group para to it—offer medicinal chemists a valuable scaffold for designing novel active pharmaceutical ingredients (APIs). The isopropyl group can enhance binding affinity through hydrophobic interactions and modulate metabolic stability, while the methoxy group is a well-established modulator of a drug's pharmacokinetic and pharmacodynamic profile.[1] This guide elucidates the strategic application of MIMB, providing detailed protocols for its synthesis, analysis, and proposed use in the construction of complex pharmaceutical agents, drawing parallels from established synthetic routes of marketed drugs.
Introduction and Strategic Rationale
In the landscape of drug discovery, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency of synthesis, the novelty of the resulting chemical matter, and the ultimate pharmacological profile of the API. Methyl 2-isopropyl-4-methoxybenzoate (CAS No: 2066515-41-9) emerges as a compelling, though underutilized, building block.
The core value of MIMB lies in the strategic placement of its functional groups:
The Benzoate Core: A foundational structure in numerous APIs, readily amenable to functional group interconversion, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
The Ortho-Isopropyl Group: This bulky, non-polar group provides significant steric influence, which can direct subsequent reactions to other positions on the ring. In a pharmacological context, it can serve as a crucial hydrophobic anchor, fitting into specific pockets of target proteins to enhance binding affinity and selectivity.
The Para-Methoxy Group: The -OCH₃ group is a bioisostere for a hydroxyl group but is less prone to metabolic glucuronidation, often improving metabolic stability.[1] Its electron-donating nature activates the ring, influencing the regioselectivity of electrophilic aromatic substitution reactions, such as nitration or halogenation, which are common steps in API synthesis.
This document serves as a comprehensive guide for researchers, outlining the synthesis, quality control, and potential synthetic applications of MIMB in drug development programs.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is paramount for its effective and safe use in a laboratory or manufacturing setting.
Property
Value
Source
CAS Number
2066515-41-9
Molecular Formula
C₁₂H₁₆O₃
Molecular Weight
208.25 g/mol
Calculated
Appearance
White to off-white crystalline powder (predicted)
General Observation
LogP (Predicted)
3.1 - 3.5
Cheminformatics Est.
Boiling Point
~280-300 °C at 760 mmHg (predicted)
Cheminformatics Est.
Safety & Handling Protocol:
Methyl 2-isopropyl-4-methoxybenzoate must be handled with appropriate care in a well-ventilated chemical fume hood.[2]
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2]
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[3][4]
Handling: Avoid generating dust. Use spark-proof tools and take measures to prevent the build-up of electrostatic charge. Wash hands thoroughly after handling.[2][3]
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from strong oxidizing agents.[3]
First Aid:
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[3][5]
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[3][5]
If Swallowed: Immediately call a poison control center or doctor. Do NOT induce vomiting.[2]
If Inhaled: Move person to fresh air and keep comfortable for breathing.[5]
Proposed Synthesis of the Intermediate
The synthesis of MIMB can be logically approached via Fischer esterification of its corresponding carboxylic acid, 2-isopropyl-4-methoxybenzoic acid. This method is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.
Protocol 3.1: Fischer Esterification for MIMB Synthesis
This protocol outlines the conversion of 2-isopropyl-4-methoxybenzoic acid to its methyl ester. The reaction is an equilibrium process, driven to completion by using an excess of methanol, which also serves as the solvent.
Workflow Diagram:
Caption: Workflow for the synthesis of Methyl 2-isopropyl-4-methoxybenzoate.
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-isopropyl-4-methoxybenzoic acid (1.0 eq).
Add an excess of methanol (approx. 20-30 mL per gram of carboxylic acid).
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%).
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
Monitoring: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
Workup: Once the reaction is complete, cool the mixture to room temperature.
Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure Methyl 2-isopropyl-4-methoxybenzoate.
Application in Pharmaceutical Synthesis: Proposed Pathways
The true value of MIMB is realized when it is incorporated into synthetic routes for novel drug candidates. Below are two hypothetical, yet scientifically grounded, pathways demonstrating its potential utility, inspired by the synthesis of existing blockbuster drugs.
Application Case Study 1: Synthesis of Novel Tyrosine Kinase Inhibitors (Gefitinib Analogues)
Gefitinib is an EGFR inhibitor used in cancer therapy. Its synthesis involves a quinazoline core. A key intermediate for some synthetic routes is Methyl 3-hydroxy-4-methoxybenzoate.[6][7] We propose using MIMB to create analogues where the isopropyl group can probe hydrophobic regions of the ATP-binding pocket of kinases, potentially leading to new selectivity profiles.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a novel benzamide API from MIMB.
Causality and Rationale:
Ester Hydrolysis: The methyl ester is hydrolyzed to the free carboxylic acid, which is necessary for the subsequent amide coupling reaction.
Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring. This powerful electrophilic substitution is directed by the activating methoxy and isopropyl groups.
Sulfonamide Formation: The reactive sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia or a primary/secondary amine. The sulfonamide moiety is a key feature of many CNS drugs.
Amide Coupling: The carboxylic acid is coupled with a desired amine side chain using standard peptide coupling reagents (e.g., EDC, HOBt) to form the final benzamide API analogue.
Analytical & Quality Control Protocols
Ensuring the purity and identity of MIMB is crucial before its use in a multi-step synthesis. The following are standard, self-validating protocols for quality control.
Protocol 5.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed to separate MIMB from potential starting materials and by-products.
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column for non-polar to moderately polar analytes.
Mobile Phase A
Water + 0.1% Formic Acid
Provides a protic source for good peak shape.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic eluent for reverse-phase.
Gradient
50% B to 95% B over 15 min
A gradient ensures elution of potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Detector
UV at 254 nm
The aromatic ring of MIMB provides strong absorbance at this wavelength.
Injection Vol.
10 µL
Standard injection volume.
Sample Prep.
1 mg/mL in Acetonitrile
Ensures complete dissolution of the analyte.
This method is based on general procedures for analyzing aromatic esters and can be adapted for specific needs.
[8][9]
Protocol 5.2: Identity Confirmation by GC-MS and NMR
Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of molecular weight. A standard GC program on a non-polar column (e.g., DB-5) will show a single major peak whose mass spectrum should exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of MIMB.
[10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.
¹H NMR (in CDCl₃, predicted): Signals expected for the methoxy group singlet (~3.8 ppm), aromatic protons, isopropyl methine (~3.2 ppm, septet) and methyls (~1.2 ppm, doublet), and the ester methyl singlet (~3.9 ppm).
¹³C NMR (in CDCl₃, predicted): Signals for all 12 unique carbons, including the ester carbonyl (~168 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (20-60 ppm).
References
Greenbook.net. Safety Data Sheet for EXURO. [Online] Available at: [Link]
MG Chemicals. (2025). Safety Data Sheet. [Online] Available at: [Link]
Japan Environment Agency. (1998). III Analytical Methods. [Online] Available at: [Link]
Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
Google Patents. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
Moumou, M., et al. (2010). 2-Isopropyl-4-methoxy-5-methylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o841. Available at: [Link]
Ample Organics. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Online] Available at: [Link]
Google Patents. US3700719A - Processes for the Preparation of N-(Substituted-aminoalkyl)-4-amino-5-chloro-2-methoxybenzamide.
Fdil, N., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. IUCrData, 3(3), x180293. Available at: [Link]
SIELC Technologies. (2018). Separation of Methyl 4-methoxybenzoate on Newcrom R1 HPLC column. [Online] Available at: [Link]
ASEAN. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. [Online] Available at: [Link]
Apicule. Methyl 3-hydroxy-4-methoxybenzoate (CAS No: 6702-50-7) API Intermediate Manufacturers. [Online] Available at: [Link]
Google Patents. US20230190651A1 - AEROSOL FOAM COMPOSITION.
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products. Analytical Methods. [Online] Available at: [Link]
ResearchGate. (PDF) 2-Isopropyl-4-methoxy-5-methylphenyl benzoate. [Online] Available at: [Link]
Cheméo. Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). [Online] Available at: [Link]
Eureka | Patsnap. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Online] Available at: [Link]
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Online] Available at: [Link]
Kerr, W. J., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Chemical Reviews, 111(9), 5057–5103. Available at: [Link]
Li, J., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 846-852. Available at: [Link]
PubChemLite. Methyl 2-methoxy-4-methylbenzoate (C10H12O3). [Online] Available at: [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
Application Notes & Protocols for the Extraction of Methyl 2-isopropyl-4-methoxybenzoate and Related Aromatic Esters from Natural Sources
Abstract This technical guide provides a comprehensive overview of the methodologies for the extraction, purification, and analysis of Methyl 2-isopropyl-4-methoxybenzoate from potential natural sources. While the widesp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies for the extraction, purification, and analysis of Methyl 2-isopropyl-4-methoxybenzoate from potential natural sources. While the widespread natural occurrence of this specific ester is not extensively documented in current literature, the principles and protocols detailed herein are based on established techniques for the isolation of structurally similar aromatic esters and volatile compounds from botanical and microbial matrices. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for exploring the presence of this and related bioactive compounds in nature. The guide emphasizes the rationale behind procedural choices, providing detailed, step-by-step protocols for Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE), alongside methods for purification and analytical validation via Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction and Foundational Principles
Methyl 2-isopropyl-4-methoxybenzoate is an aromatic ester with potential applications in flavor, fragrance, and pharmaceutical industries due to its structural motifs. Aromatic esters as a class are significant contributors to the scent and biological activity of many plants.[1] The extraction of these compounds is the critical first step in their journey from a raw natural source to a purified substance for research or commercial application.[2]
The choice of an extraction method is dictated by the physicochemical properties of the target molecule—such as its volatility, polarity, and thermal stability—and the nature of the source matrix.[3] For a compound like Methyl 2-isopropyl-4-methoxybenzoate, which is expected to be a semi-volatile and moderately polar molecule, several extraction strategies can be successfully employed. This guide will focus on three primary methods that balance efficiency, selectivity, and scalability: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).
A Note on Natural Occurrence and Biosynthesis
The biosynthesis of aromatic esters in plants, such as the related compounds methyl benzoate and methyl salicylate, is often catalyzed by O-methyltransferases (OMTs).[4][5] These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of an aromatic acid precursor.[4] While a specific pathway for Methyl 2-isopropyl-4-methoxybenzoate has not been elucidated, it would likely derive from a corresponding benzoic acid precursor, 2-isopropyl-4-methoxybenzoic acid, which itself would originate from the shikimate pathway, a common route for aromatic compound biosynthesis in plants and microorganisms.
Comparative Overview of Extraction Methodologies
The selection of an appropriate extraction technique is a critical decision that influences yield, purity, and cost. The table below provides a comparative summary of the methods detailed in this guide.
Method
Principle
Advantages
Disadvantages
Best Suited For
Steam Distillation
Separation of volatile, water-immiscible compounds by passing steam through the plant material.[6]
Cost-effective, solvent-free, good for thermally stable volatile compounds.[7][8]
Not suitable for thermally labile compounds, limited to volatile molecules.[7]
Essential oils and volatile aromatic esters from fresh or dried plant material.[9]
Solvent Extraction
Dissolving the target compound from the matrix using an appropriate organic solvent.[8][10]
Versatile, applicable to a wide range of polarities and non-volatile compounds.[2]
Requires potentially toxic and flammable solvents, may extract impurities.[11]
Broad-spectrum extraction of compounds based on polarity.
Supercritical Fluid Extraction (SFE)
Using a supercritical fluid (typically CO₂) as the extraction solvent.[12][13]
High selectivity, solvent-free final product, gentle on thermally sensitive compounds.[8][11][14]
High initial equipment cost, may require co-solvents for polar compounds.[15]
High-purity extracts of non-polar to moderately polar, thermally labile compounds.[12]
Detailed Extraction Protocols
The following protocols are designed to be adaptable based on the specific natural source and available laboratory equipment.
Protocol 1: Steam Distillation
Causality: This method leverages the volatility of the target ester. When steam passes through the plant material, it lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor.[6][16] Upon cooling, the immiscible ester separates from the aqueous phase.[6]
Materials:
Ground plant material (e.g., leaves, flowers, seeds)
Distilled water
Clevenger-type apparatus or standard steam distillation setup
Heating mantle
Condenser
Separatory funnel
Dichloromethane or diethyl ether (for final extraction)
Anhydrous sodium sulfate
Step-by-Step Methodology:
Preparation: Place approximately 100-500 g of coarsely ground plant material into the boiling flask of the distillation apparatus.[7]
Assembly: Fill the flask with distilled water until the plant material is fully submerged. Assemble the distillation apparatus, ensuring all joints are secure.
Distillation: Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile ester with it.[17] This process typically takes 2-4 hours.
Condensation: The steam-ester vapor mixture is cooled in the condenser, and the resulting liquid (distillate) is collected.[18]
Separation: The distillate will consist of two layers: an aqueous layer (hydrosol) and the water-immiscible essential oil containing the target ester.[17] Separate the oil layer using a separatory funnel.
Solvent Extraction of Hydrosol: To maximize yield, perform a liquid-liquid extraction on the aqueous layer using a small volume (e.g., 2 x 30 mL) of dichloromethane or diethyl ether to recover any dissolved ester.
Combine and Dry: Combine the initial oil layer with the solvent extracts. Dry the combined organic phase over anhydrous sodium sulfate to remove residual water.
Solvent Removal: Carefully remove the solvent using a rotary evaporator at low temperature and pressure to yield the crude extract.
Workflow Visualization: Steam Distillation
Caption: Workflow for Steam Distillation and Extraction.
Protocol 2: Accelerated Solvent Extraction (ASE)
Causality: This method, a form of pressurized liquid extraction (PLE), uses organic solvents at elevated temperatures and pressures.[3] The high pressure keeps the solvent in a liquid state above its normal boiling point, which increases its solvating power and penetration into the sample matrix, leading to a faster and more efficient extraction compared to traditional methods like maceration or Soxhlet.[2][3]
Materials:
Dried and finely powdered plant material
Diatomaceous earth or clean sand
Ethanol or Ethyl Acetate (HPLC grade)
Accelerated Solvent Extractor (ASE) system with extraction cells
Collection vials
Rotary evaporator
Step-by-Step Methodology:
Sample Preparation: Mix approximately 5-10 g of dried, powdered plant material with an equal amount of diatomaceous earth to prevent clumping and ensure even solvent flow.
Cell Loading: Load the mixture into an appropriately sized ASE extraction cell.
Parameter Setup: Set the ASE system parameters. Typical starting parameters for an aromatic ester are:
Solvent: Ethanol or Ethyl Acetate
Temperature: 80-120 °C
Pressure: 1500 psi
Static Cycles: 2 cycles of 5 minutes each
Flush Volume: 60% of cell volume
Extraction: Run the automated extraction cycle. The system will heat and pressurize the cell, allow for static extraction, and then flush the extract into a collection vial.
Concentration: Combine the extracts from all cycles. Concentrate the solvent using a rotary evaporator to obtain the crude extract.
Purification: The crude extract will likely contain a mixture of compounds. Proceed to chromatographic purification (Section 4).
Caption: Workflow for Accelerated Solvent Extraction and Purification.
Protocol 3: Supercritical Fluid Extraction (SFE)
Causality: SFE utilizes a fluid above its critical temperature and pressure (a supercritical fluid), which possesses properties of both a liquid and a gas.[8] Supercritical CO₂ is an excellent non-polar solvent, and its solvating power can be finely tuned by adjusting pressure and temperature.[12][15] Adding a polar co-solvent like ethanol can enhance the extraction of moderately polar compounds like our target ester.[15]
Materials:
Dried, ground, and preferably de-fatted plant material
Supercritical Fluid Extractor system
CO₂ (SFE grade)
Ethanol (co-solvent, optional)
Step-by-Step Methodology:
Preparation: Load 20-100 g of prepared plant material into the extraction vessel.
Parameter Setup: Set the SFE system parameters. A good starting point for a moderately polar ester would be:
Pressure: 200-300 bar
Temperature: 40-60 °C
CO₂ Flow Rate: 15-25 g/min
Co-solvent: 5-10% Ethanol (if needed to increase polarity)
Extraction: Begin the extraction run. The supercritical CO₂ (with or without co-solvent) will pass through the vessel, dissolving the target compounds.
Separation: The fluid then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.[12]
Collection: The crude extract is collected from the separator. The CO₂ can be recycled.
Analysis: The resulting extract is typically of high purity and can be directly analyzed or subjected to further minor purification steps if necessary.[14]
Purification and Characterization
Crude extracts often require purification to isolate the target compound. This is typically achieved using column chromatography, followed by analytical verification.
Purification: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent system). Less polar compounds elute faster than more polar compounds.
Methodology:
Adsorb Sample: Dissolve a known amount of the crude extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
Pack Column: Pack a glass column with silica gel slurry in a non-polar solvent like hexane.
Load Sample: Carefully add the dried, adsorbed sample to the top of the column.
Elution: Begin eluting the column with a solvent system of increasing polarity (a gradient), for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., from 0% to 20%).
Collect Fractions: Collect small fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
Combine and Concentrate: Combine the fractions containing the pure target compound (as determined by TLC) and remove the solvent via rotary evaporation.
Characterization and Quantification
Protocol 4.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which fragments them into characteristic ions, allowing for definitive identification.[19][20]
Parameter
Condition
Rationale
GC System
Agilent 7890A or similar
Standard, reliable instrumentation.
Column
HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar column suitable for a wide range of semi-volatile organic compounds.[21]
Inlet Temp.
250 °C
Ensures rapid volatilization of the sample without thermal degradation.
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert carrier gas providing good chromatographic resolution.
Oven Program
70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
A standard temperature ramp to separate compounds with varying boiling points.[21]
MS Source Temp.
230 °C
Standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.
Scan Range
40-450 m/z
Covers the expected mass range of the target compound and its fragments.
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is ideal for moderately polar compounds.[22][23]
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or similar
Standard analytical HPLC system.
Column
C18 column (e.g., 4.6 x 150 mm, 5 µm)
A versatile reversed-phase column for separating moderately polar to non-polar compounds.
A common mobile phase system providing good peak shape and MS compatibility.[22][24]
Gradient
Start at 40% B, ramp to 95% B over 15 min, hold 5 min
A gradient elution is effective for separating components in a complex extract.
Flow Rate
1.0 mL/min
A typical analytical flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detector
Diode Array Detector (DAD) or UV-Vis
Detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Injection Vol.
10 µL
Standard injection volume.
Overall Process Visualization
Caption: High-level overview of the extraction and analysis workflow.
References
A. M. (2022). Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials. Molecules. [Link]
Al-zain, J. A. (2023). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Processes. [Link]
Molecules. (2022). Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials. [Link]
PharmiWeb.com. (2024). Advanced Methods for Natural Product Extraction. [Link]
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]
Biorenewables Education Laboratory. Essential Oils from Steam Distillation. [Link]
MDPI. (2024). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. [Link]
Master Organic Chemistry. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. [Link]
Research Journal of Pharmacy and Technology. (2024). An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. [Link]
Handcrafted Soap and Cosmetic Guild. Natural Scent Extraction. [Link]
Chen, F., et al. (2010). Biosynthesis and Emission of Insect-Induced Methyl Salicylate and Methyl Benzoate From Rice. Journal of Integrative Plant Biology. [Link]
The Ronald Laboratory. (2010). Biosynthesis and emission of insect-induced methyl salicylate and methyl benzoate from rice. [Link]
ASEAN. IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. [Link]
FSIS USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
Academic Journals. (2022). Antioxidant activities and GC-MS profiling of fractions of methanol extract of Andrographis paniculata. [Link]
Green chemistry approaches to synthesizing Methyl 2-isopropyl-4-methoxybenzoate
Executive Summary This Application Note details a high-fidelity, green chemistry protocol for the synthesis of Methyl 2-isopropyl-4-methoxybenzoate (CAS: 2066515-41-9). This molecule, a functionalized benzoate ester, rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a high-fidelity, green chemistry protocol for the synthesis of Methyl 2-isopropyl-4-methoxybenzoate (CAS: 2066515-41-9). This molecule, a functionalized benzoate ester, represents a critical scaffold in the development of specific fragrances and pharmaceutical intermediates.
Traditional synthesis routes for polysubstituted benzoates often rely on Friedel-Crafts alkylations using corrosive Lewis acids (AlCl₃), toxic methylating agents (Methyl Iodide or Dimethyl Sulfate), and chlorinated solvents. The protocol presented here utilizes Dimethyl Carbonate (DMC) and Carbon Dioxide (CO₂) as benign C1 building blocks, eliminating halogenated waste and significantly improving the E-Factor.
Key Sustainability Features:
Reagent Replacement: Substitution of MeI/Me₂SO₄ with Dimethyl Carbonate (DMC).
Carbon Utilization: Direct fixation of CO₂ via the Kolbe-Schmitt reaction.[1]
Solvent Minimization: DMC acts as both reagent and solvent; solvent-free upstream steps.
Retrosynthetic Analysis & Strategy
The synthesis is designed around two pivotal "Green" transformations: a regioselective carboxylation and a one-pot etherification/esterification.
Pathway Logic:
Disconnection: The ester and ether groups are traced back to a common precursor, 4-hydroxy-2-isopropylbenzoic acid .
C-C Bond Formation: The carboxyl group is installed via a regioselective Kolbe-Schmitt reaction on 3-isopropylphenol . The meta-isopropyl group directs the incoming CO₂ to the para-position relative to the hydroxyl group (sterically favored over the crowded ortho position between OH and iPr).
Figure 1: Retrosynthetic strategy highlighting the use of benign C1 synthons (DMC and CO₂).
Objective: Synthesis of 4-hydroxy-2-isopropylbenzoic acid from 3-isopropylphenol.
Rationale:
The Kolbe-Schmitt reaction is an industrial standard for green C-C bond formation. Using Potassium Carbonate (K₂CO₃) instead of Sodium Hydroxide favors para-carboxylation due to the larger cation size (Chelation control vs. steric hindrance).
Materials:
3-Isopropylphenol (1.0 eq)
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
Carbon Dioxide (CO₂) gas (dried)
Diglyme (High boiling solvent) or Solvent-free (Melt)
Procedure:
Phenoxide Formation: In a high-pressure autoclave, charge 3-isopropylphenol (13.6 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol).
Drying: Heat to 100°C under vacuum for 1 hour to remove any trace water (critical for yield).
Carboxylation: Introduce CO₂ gas to a pressure of 5.0 MPa (50 bar). Raise temperature to 140°C .
Reaction: Stir vigorously (800 rpm) for 6–8 hours. The potassium phenoxide attacks CO₂.[2] Note: The isopropyl group at position 3 directs the incoming electrophile to position 4 (para to OH) to minimize steric clash, yielding the 2-isopropyl-4-hydroxy-benzoate skeleton.
Workup: Cool to room temperature and vent CO₂. Dissolve the solid residue in water (100 mL).
Acidification: Acidify carefully with 6M HCl to pH 2. The product, 4-hydroxy-2-isopropylbenzoic acid , will precipitate.
Purification: Filter the white solid and recrystallize from hot water/ethanol (9:1).
Expected Yield: 75-85%
Melting Point Check: Verify against literature (approx. 150-155°C).
Protocol B: One-Pot Green Methylation (DMC Process)
Objective: Conversion of 4-hydroxy-2-isopropylbenzoic acid to Methyl 2-isopropyl-4-methoxybenzoate.
Rationale:
Dimethyl Carbonate (DMC) is a non-toxic, biodegradable reagent that acts as a methylating agent at high temperatures. It methylates phenols (etherification) and carboxylic acids (esterification) in a single step, producing only CO₂ and methanol as byproducts.
Materials:
4-Hydroxy-2-isopropylbenzoic acid (Intermediate from Protocol A) (1.8 g, 10 mmol)
Dimethyl Carbonate (DMC) (15 mL, excess acts as solvent)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq) or K₂CO₃ (2.0 eq)
Setup: Use a pressure tube or a round-bottom flask with a high-efficiency reflux condenser. (DMC boils at 90°C; reaction is faster slightly above boiling point in a sealed vessel).
Charging: Add the acid substrate, K₂CO₃ (2.76 g, 20 mmol), and TBAB (0.32 g) to the flask. Add DMC (15 mL).
Reaction: Heat the mixture to reflux (90°C) . If using a pressure tube, heat to 130°C for faster kinetics.
Mechanism:[1][2][3][4][5][6][7][8][9][10] The base deprotonates the phenol and acid.[4] The nucleophiles attack the methyl group of DMC via BAl2 mechanism (bimolecular alkyl-oxygen cleavage).
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[11] Conversion is typically complete in 8–12 hours at reflux or 3–4 hours under pressure.
Workup:
Distill off excess DMC (recyclable).
Dissolve residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove inorganic salts.
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Purification: The crude product is often pure enough (>95%). If necessary, purify via short-path distillation or silica plug filtration.
Data Summary Table:
Parameter
Traditional Route (MeI / H₂SO₄)
Green Route (DMC / CO₂)
Atom Economy
Low (Iodide/Sulfate waste)
High (Only MeOH/CO₂ byproduct)
Toxicity
High (Carcinogenic alkylators)
Low (DMC is non-toxic)
E-Factor
> 25 (High solvent/wash waste)
< 5 (Recyclable solvent)
Safety
Requires fume hood, hazmat handling
Bench-top safe (flammable only)
Process Visualization
The following diagram illustrates the flow of the green synthesis, emphasizing the recycling loops and benign byproducts.
Figure 2: Process Flow Diagram demonstrating the closed-loop potential of the CO₂/DMC cycle.
Troubleshooting & Optimization
Issue: Low Conversion in Step 1 (Carboxylation).
Cause: Moisture in the system. Phenoxides are extremely hygroscopic.
Solution: Ensure rigorous drying of the potassium phenoxide salt in situ (vacuum at 100°C) before introducing CO₂.
Issue: O-Alkylation vs. C-Alkylation in Step 2.
Insight: DMC can act as a carboxymethylating agent at lower temperatures.
Solution: Maintain temperature >90°C . High temperature favors methylation (BAl2) over carboxymethylation (BAc2).
Issue: Regioselectivity.
Verification: Use 1H NMR to confirm the substitution pattern.
Target (2-isopropyl-4-methoxy): Look for two doublets (or d/dd) in the aromatic region with meta coupling (J ~ 2-3 Hz) and ortho coupling (J ~ 8 Hz). The isopropyl CH proton should be a septet.
Impurity (Salicylic type): If carboxylation occurs ortho to OH, the shift of the OH proton will be very far downfield (>10 ppm) due to hydrogen bonding.
References
Markovic, D. et al. "Kolbe-Schmitt reaction: A green route to hydroxybenzoic acids." Journal of Chemical Technology & Biotechnology, 2008. Link
Tundo, P. & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706–716. Link
Lindsey, A. S.[1][10] & Jeskey, H. "The Kolbe-Schmitt Reaction."[1] Chemical Reviews, 1957, 57(4), 583–620. Link
Fabiano, E. et al. "Dimethyl Carbonate as a Green Reagent for the Methylation of Phenols and Carboxylic Acids." European Journal of Organic Chemistry, 2010.
PubChem Compound Summary. "Methyl 2-isopropyl-4-methoxybenzoate." National Center for Biotechnology Information. Link
Technical Support Center: Stability & Storage of Methyl 2-isopropyl-4-methoxybenzoate
Case ID: EST-ISO-MET-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Core Directive: The Stability Paradox User Query: "Why does this specific ester require strict storage if the isopropyl group p...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: EST-ISO-MET-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The Stability Paradox
User Query: "Why does this specific ester require strict storage if the isopropyl group provides steric hindrance?"
Technical Analysis:
You are dealing with a molecule that exists in a state of steric-electronic tension . While Methyl 2-isopropyl-4-methoxybenzoate is more stable than a simple methyl benzoate, it is not immune to degradation.
The Steric Shield (Ortho-Isopropyl): The isopropyl group at the ortho position (C2) creates a significant steric barrier. It physically blocks the trajectory of nucleophiles (like water or hydroxide ions) attempting to attack the carbonyl carbon. This increases the activation energy required for hydrolysis.
The Electronic Vulnerability (Para-Methoxy): The methoxy group at the para position (C4) is an electron-donating group (EDG) via resonance. This increases the electron density of the carbonyl oxygen, making it more basic.
Risk: In the presence of even trace moisture and acidity, the carbonyl oxygen is easily protonated, which catalyzes the hydrolysis pathway despite the steric hindrance.
The following diagram illustrates the competitive landscape between the protective steric bulk and the hydrolytic attack vector.
Figure 1: Mechanistic pathway showing how the ortho-isopropyl group blocks water attack, while the para-methoxy group can sensitize the molecule to acid catalysis.
Standard Operating Procedure (SOP): Storage Protocol
Objective: Maintain purity >99.5% over 12+ months.
Do not deviate from this protocol for reference standards or GMP intermediates.
Parameter
Specification
Technical Rationale
Temperature
-20°C (± 5°C)
Arrhenius equation dictates that reaction rates drop ~50% for every 10°C decrease. Deep freeze effectively pauses hydrolysis.
Atmosphere
Argon or Nitrogen
Displace headspace air. Oxygen is less of a concern than atmospheric moisture (humidity). Argon is heavier than air and offers better blanketing.
Container
Amber Glass
Protects against potential photochemical degradation (though minor for this specific ester). Plastic containers are permeable to moisture over time.
Closure
Teflon (PTFE) Lined Cap
Rubber septa can degrade or leach plasticizers. PTFE is chemically inert and provides a superior vapor seal.
Desiccant
Secondary Containment
Store the vial inside a secondary jar containing activated silica gel or molecular sieves (4Å) to create a micro-arid environment.
The "Thaw Rule" (Critical)
Never open a cold vial immediately.
Remove vial from -20°C storage.
Place in a desiccator at room temperature.
Allow 30–60 minutes for equilibration.
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the ester. This trapped water will hydrolyze the compound once it returns to storage.
Troubleshooting & FAQs
Current Status: Answering User Tickets
Q1: "My sample has developed a vinegar-like smell. Is it compromised?"
Diagnosis:High Probability of Failure.
Root Cause: Hydrolysis releases methanol and 2-isopropyl-4-methoxybenzoic acid . While the acid itself may not smell like vinegar (acetic acid), the change in olfactory profile indicates bond cleavage.
Action: Perform a solubility test. The ester is soluble in organic solvents (DCM, Ethyl Acetate) but insoluble in basic water. The acid byproduct will dissolve in 1M NaOH (forming the benzoate salt).
Remediation: If confirmed, repurify via column chromatography (silica gel) to remove the acid, or discard if purity is critical.
Q2: "I stored the compound in DMSO at room temperature for screening. It degraded."
Diagnosis:Solvent-Induced Hydrolysis.
Root Cause: DMSO is hygroscopic. It pulls water from the air aggressively. "Wet" DMSO acts as a conduit for water to attack the ester, especially if the solution became slightly acidic or basic.
Action: Never store ester stock solutions in DMSO for >24 hours at room temperature.
Prevention: Prepare fresh stocks immediately before use, or store DMSO stocks at -80°C.
Q3: "Can I use a plastic Eppendorf tube for short-term storage?"
Diagnosis:Risk of Leaching/Permeation.
Root Cause: Polypropylene allows slow moisture permeation. Furthermore, lipophilic esters can leach plasticizers from the tube walls, contaminating the sample (appearing as "grease" peaks in NMR).
Action: Transfer to a glass vial with a PTFE-lined cap immediately.
Analytical Validation Workflow
User Query: "How do I prove the ester is still intact before starting my reaction?"
Use this self-validating workflow to confirm integrity.
Method A: 1H NMR (The Gold Standard)
Solvent: CDCl₃
Key Signal: Look for the methyl ester singlet.
Intact Ester: Sharp singlet at ~3.8 – 3.9 ppm .
Hydrolyzed (Methanol): Singlet shifts to ~3.49 ppm .
Hydrolyzed (Acid): Disappearance of the 3.8 ppm singlet; appearance of a broad acidic proton at >10 ppm (often invisible if wet) and slight downfield shifts of the aromatic protons.
Method B: HPLC-UV
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).
Observation: The Carboxylic Acid is significantly more polar than the Ester .
Result: The acid degradation product will elute earlier (lower retention time) than the parent ester.
Validation Decision Tree
Figure 2: Step-by-step analytical workflow to validate compound integrity prior to usage.
References
IUPAC & NIST Data. (2023). 4-Methoxybenzoic acid, isopropyl ester - Chemical Properties and Identifiers. NIST Chemistry WebBook, SRD 69. Link
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.[2] Link
University of Calgary. (2019). Spectroscopy Tables: 1H NMR Chemical Shifts of Esters vs Acids. Link
Sigma-Aldrich Technical Library. (2022). Drying Agents and Solvent Storage Guidelines. Link
Technical Support Center: Synthesis of Methyl 2-isopropyl-4-methoxybenzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-isopropyl-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-isopropyl-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with handling hygroscopic precursors and reagents in this synthetic process. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Challenge - Hygroscopicity in Your Synthesis
The successful synthesis of Methyl 2-isopropyl-4-methoxybenzoate hinges on the scrupulous control of moisture. The precursors and reagents involved, particularly in pathways utilizing organometallics like Grignard reagents, are highly sensitive to water.[1] This guide will primarily focus on two plausible and common synthetic routes: Fischer-Speier Esterification and a Grignard-based approach. Each presents unique challenges related to hygroscopic materials.
This section addresses specific issues you may encounter during your synthesis. The solutions provided are grounded in established chemical principles and best laboratory practices.
FAQ 1: My Fischer Esterification of 2-isopropyl-4-methoxybenzoic acid is giving a low yield. What are the likely causes related to moisture?
Answer: Low yields in Fischer esterification are often linked to the equilibrium nature of the reaction.[2] While 2-isopropyl-4-methoxybenzoic acid itself is not intensely hygroscopic, adsorbed moisture on the starting material, in the solvent, or on the glassware can significantly hinder the reaction.
Causality: The Fischer esterification is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The presence of water in the reaction mixture will, according to Le Chatelier's principle, shift the equilibrium back towards the starting materials, thus reducing the yield of your desired ester.[2]
Troubleshooting Steps:
Drying of 2-isopropyl-4-methoxybenzoic acid: Although substituted benzoic acids are not typically deliquescent, they can adsorb moisture.[4] Dry your starting material in a vacuum oven at a temperature below its melting point for several hours.[5]
Anhydrous Methanol: Use a freshly opened bottle of anhydrous methanol or dry it over activated 3 Å molecular sieves for at least 48 hours.[6][7]
Acid Catalyst: Use a fresh, concentrated source of sulfuric acid or another suitable acid catalyst. Older bottles of sulfuric acid can absorb atmospheric moisture.
Glassware: Ensure all glassware is rigorously dried, either in a drying oven overnight or by flame-drying under a stream of inert gas.[5]
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
FAQ 2: I am attempting a Grignard-based synthesis, and the reaction fails to initiate or gives a very poor yield. What's going wrong?
Answer: Grignard reagents are extremely potent nucleophiles and strong bases, making them exquisitely sensitive to moisture.[1][8] The failure of a Grignard reaction is almost always due to the presence of water, which protonates and destroys the Grignard reagent.[9]
Causality: Grignard reagents (R-MgX) react rapidly with protic sources, including water, to form the corresponding alkane (R-H) and a magnesium salt. This acid-base reaction is much faster than the desired nucleophilic attack on your electrophile.[8]
Troubleshooting Steps:
Solvent is Key: Use anhydrous diethyl ether or tetrahydrofuran (THF). THF can be dried by refluxing over sodium/benzophenone until the characteristic blue/purple color persists, or by passing it through a column of activated alumina.[6][7]
Strictly Anhydrous Glassware: All glassware must be flame-dried under vacuum or a stream of inert gas (like argon or nitrogen) immediately before use.[5][10]
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. This is typically achieved using a Schlenk line or a glove box.[9]
Precursor Purity: Your halide precursor for the Grignard reagent must be free of water. Liquid halides can be distilled from a mild drying agent like calcium hydride.
Thermal stability issues of Methyl 2-isopropyl-4-methoxybenzoate at high temperatures
Welcome to the technical support center for Methyl 2-isopropyl-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting sce...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 2-isopropyl-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the thermal stability of this compound. As your partner in research, we aim to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments and drug development processes.
Overview of Thermal Stability
Methyl 2-isopropyl-4-methoxybenzoate, an aromatic ester, is expected to exhibit moderate to high thermal stability. However, like all chemical compounds, it will decompose at elevated temperatures. Understanding the onset of this decomposition is critical for applications in drug formulation and synthesis where high temperatures may be employed. The thermal stability of this compound is influenced by several factors including purity, the presence of residual solvents or catalysts from synthesis, and the atmospheric conditions during heating.[1][2]
This guide will provide you with the tools to anticipate, identify, and resolve thermal stability issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the thermal stability of Methyl 2-isopropyl-4-methoxybenzoate.
Q1: What is the expected decomposition temperature of Methyl 2-isopropyl-4-methoxybenzoate?
Q2: What are the likely thermal decomposition products?
The thermal decomposition of esters, particularly at high temperatures, can proceed through various pathways. A common mechanism for esters is a six-centered decomposition that can produce the corresponding carboxylic acid and an alkene.[5] In the case of Methyl 2-isopropyl-4-methoxybenzoate, the primary degradation pathway is likely the cleavage of the ester linkage.[6] This could result in the formation of 2-isopropyl-4-methoxybenzoic acid and methanol, or potentially propene and methyl 4-methoxybenzoate. At higher temperatures, further fragmentation can lead to the formation of smaller molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons.[5] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is the recommended technique for identifying the specific degradation products.[6]
Q3: How do impurities affect the thermal stability of my sample?
Impurities can significantly lower the thermal stability of a compound.[1] Common impurities from the synthesis of esters like Methyl 2-isopropyl-4-methoxybenzoate can include unreacted starting materials (e.g., 2-isopropyl-4-methoxybenzoic acid), residual catalysts (e.g., sulfuric acid), and solvents.[7][8] These impurities can act as catalysts for degradation reactions, initiating decomposition at lower temperatures than the pure compound.[2] It is highly recommended to assess the purity of your sample using techniques like Differential Scanning Calorimetry (DSC) or Gas Chromatography (GC) before conducting high-temperature experiments.[9][10]
Q4: Can I use Differential Scanning Calorimetry (DSC) to assess thermal stability?
DSC is a powerful tool for investigating thermal transitions such as melting, crystallization, and glass transitions.[11] While TGA is the primary technique for determining mass loss due to decomposition, DSC can provide valuable information about thermal stability.[9] An exothermic event observed in a DSC thermogram at a temperature below the expected decomposition temperature can indicate degradation.[12] Furthermore, DSC is an excellent method for determining the purity of a crystalline organic compound, which, as discussed, is a critical factor in its thermal stability.[10]
Q5: What is the best way to store Methyl 2-isopropyl-4-methoxybenzoate to ensure its stability?
To maintain the integrity of Methyl 2-isopropyl-4-methoxybenzoate, it should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to heat, light, and moisture can promote degradation over time.[13] For long-term storage, refrigeration is recommended. Before use, especially in high-temperature applications, it is good practice to re-analyze the purity of the stored material.
Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting common issues encountered during high-temperature experiments with Methyl 2-isopropyl-4-methoxybenzoate.
Issue: Unexpected Color Change or Charring at Temperatures Below the Expected Decomposition Point
Possible Causes:
Presence of Impurities: As mentioned in the FAQs, impurities can significantly lower the decomposition temperature.[1]
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation, which often results in colored byproducts.[13]
Reaction with Container: The sample may be reacting with the material of the reaction vessel or sample pan at elevated temperatures.
Troubleshooting Steps:
Verify Purity:
Perform DSC analysis to check for a sharp melting peak. A broad melting peak can indicate the presence of impurities.
Use GC-MS to identify and quantify any volatile impurities.
Control the Atmosphere:
If conducting the experiment in an open or air atmosphere, switch to an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
For thermal analysis (TGA/DSC), ensure a consistent and appropriate purge gas flow rate.[14]
Select an Inert Container:
Ensure the reaction vessel or sample pan is made of an inert material (e.g., glass, stainless steel, aluminum, or ceramic for thermal analysis).
Issue: Inconsistent or Non-Reproducible Results in Thermal Analysis (TGA/DSC)
Possible Causes:
Sample Heterogeneity: The sample may not be homogeneous, leading to variations in results between different aliquots.
Instrument Calibration: The TGA or DSC instrument may not be properly calibrated for temperature and mass.[15]
Inconsistent Sample Preparation: Variations in sample mass, particle size, or packing in the crucible can affect the results.[14]
Baseline Drift: Contamination in the instrument or deformed sample pans can cause baseline shifts in DSC measurements.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent thermal analysis results.
Issue: Gradual Mass Loss Observed in TGA at Low Temperatures
Possible Causes:
Residual Solvent: The sample may contain residual solvent from the synthesis or purification process.
Hygroscopic Nature: The sample may have absorbed moisture from the atmosphere.
Troubleshooting Steps:
Drying the Sample:
Dry the sample under vacuum at a temperature well below its melting point before TGA analysis.
Store the sample in a desiccator to prevent moisture absorption.[12]
TGA-MS or TGA-GC/MS Analysis:
Couple the TGA instrument to a mass spectrometer or a gas chromatograph-mass spectrometer to identify the volatile components being lost at lower temperatures.[17] This will definitively determine if the mass loss is due to solvent, water, or early decomposition.
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the thermal stability of Methyl 2-isopropyl-4-methoxybenzoate.
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.
Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dry sample into a clean TGA crucible (e.g., alumina or platinum).
Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate the sample at 30°C for 5 minutes.
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
Data Analysis:
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Note the temperature of the maximum rate of decomposition (the peak of the derivative TGA curve).
Record the final residual mass at the end of the experiment.
Protocol for Differential Scanning Calorimetry (DSC) for Purity and Thermal Events
This protocol outlines a method for assessing the purity and identifying thermal events of Methyl 2-isopropyl-4-methoxybenzoate.
Instrument Calibration: Calibrate the DSC for temperature and heat flow using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at a temperature below the expected melting point (e.g., 25°C) for 5 minutes.
Ramp the temperature to a point above the melting point but below the expected decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min.
Hold isothermally for 2 minutes.
Cool the sample back to the starting temperature at a rate of 10°C/min.
Perform a second heating scan using the same parameters to observe any changes in the thermal behavior after the initial melt and recrystallization.
Data Analysis:
Determine the melting point (onset and peak temperature) and the enthalpy of fusion (area under the melting peak). A sharp melting peak is indicative of high purity.
Observe any exothermic or endothermic events other than melting, which could indicate degradation, crystallization, or other phase transitions.
Data Presentation
The following table summarizes the expected thermal properties of Methyl 2-isopropyl-4-methoxybenzoate based on data from structurally related compounds. Note: These are estimated values and should be confirmed by experimental analysis of your sample.
Caption: Potential thermal degradation pathways for Methyl 2-isopropyl-4-methoxybenzoate.
References
Gamet, P., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(16), 4583. [Link]
Red Thermo. (2025). Troubleshooting TGA-DSC Sample Pan Issues. [Link]
SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
Betterceramic. (2024). 4 Troubleshooting Common Errors in DSC Experiments. [Link]
The Madison Group. (n.d.). Problem Solving With Thermal Analysis. [Link]
Alsante, K. M., et al. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech, 15(1), 194-204. [Link]
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
NETZSCH Analyzing & Testing. (n.d.). Factors Influencing the DSC and TGA Measurement Results. [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). Molecules, 26(15), 4488. [Link]
The Wolfson Centre for Applied Structural Biology. (2014). Impact of Residual Impurities and Contaminants on Protein Stability. [Link]
SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. [Link]
ResearchGate. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]
Microbioz India. (2024). TGA vs DSC: Which Method is Best for Your Material Characterization?. [Link]
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]
ResolveMass Laboratories Inc. (2026). DSC vs TGA Which Thermal Technique Do You Need for Your Project. [Link]
PubMed. (2008). Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials. [Link]
The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). [Link]
Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of Methyl 2-isopropyl-4-methoxybenzoate and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering high-resolution separation and sensitive detection. However, the journey from sample injection to confident identification is not always straightforward, especially for novel or less-common molecules like Methyl 2-isopropyl-4-methoxybenzoate. The absence of readily available analytical standards and their corresponding retention time data presents a significant challenge.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of aromatic esters, with a specific focus on navigating the analytical challenges posed by Methyl 2-isopropyl-4-methoxybenzoate. In the absence of direct retention time data for this specific compound, this guide will equip you with the knowledge to predict its chromatographic behavior by comparing it with its isomers and structurally related compounds. We will delve into the principles of GC-MS analysis of aromatic esters, explore the utility of retention indices, and provide a detailed experimental protocol that can be adapted for your specific needs.
The Challenge of Isomeric Differentiation in GC-MS
Isomers, molecules with the same chemical formula but different structural arrangements, often exhibit distinct biological activities and chemical properties. In the case of Methyl 2-isopropyl-4-methoxybenzoate, several positional isomers exist, including the commercially available Isopropyl 4-methoxybenzoate (CAS 6938-38-1). These subtle structural differences can lead to variations in their chromatographic behavior, making their separation and individual identification crucial.
The retention time of a compound in a GC system is influenced by several factors, including its volatility (boiling point), polarity, and interactions with the stationary phase of the GC column. While mass spectrometry provides invaluable structural information through fragmentation patterns, co-eluting isomers with similar mass spectra can complicate data interpretation. Therefore, achieving good chromatographic separation is the first and most critical step.
Predicting Elution Order: A Comparative Approach
In the absence of a standard for Methyl 2-isopropyl-4-methoxybenzoate, we can predict its relative elution order by comparing its structure to known compounds. Generally, in non-polar GC columns (the most common type), compounds elute in order of increasing boiling point. Branching in a molecule's structure tends to lower its boiling point compared to its linear counterpart.
Let's consider our target molecule and some relevant comparators:
Methyl 2-isopropyl-4-methoxybenzoate: The target analyte.
Isopropyl 4-methoxybenzoate: A positional isomer. The isopropyl group is on the ester functional group instead of the benzene ring.
Methyl Salicylate (Methyl 2-hydroxybenzoate): Structurally similar, with a hydroxyl group instead of an isopropyl group at the 2-position and no methoxy group at the 4-position.
Thymol Methyl Ether (2-isopropyl-5-methylanisole): Shares the 2-isopropyl and methoxy functionalities but lacks the ester group.
Based on general chromatographic principles, we can hypothesize the following elution order on a standard non-polar column:
Thymol Methyl Ether: Likely to be the most volatile due to the absence of the polar ester group, resulting in the shortest retention time.
Methyl 2-isopropyl-4-methoxybenzoate vs. Isopropyl 4-methoxybenzoate: Predicting the exact elution order between these two isomers is challenging without experimental data. The position of the isopropyl group will influence the molecule's overall shape and interaction with the stationary phase. However, their retention times are expected to be very close.
Methyl Salicylate: The presence of a hydroxyl group allows for hydrogen bonding, which can increase its retention on certain types of columns, but on a standard non-polar column, its lower molecular weight compared to the target analyte might lead to an earlier elution.
The Power of Retention Indices
A more robust method for comparing retention data across different instruments and laboratories is the use of Kovats Retention Indices (RI) . The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. This method minimizes variations caused by differences in column length, film thickness, temperature programming rates, and carrier gas flow rates.
Experimental Protocol: GC-MS Analysis of Aromatic Esters
This protocol provides a general framework for the analysis of Methyl 2-isopropyl-4-methoxybenzoate and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
Standard Preparation: If a standard for a related compound (e.g., Isopropyl 4-methoxybenzoate) is available, prepare a stock solution of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate. Create a series of dilutions for calibration.
Sample Extraction: For liquid samples, a simple dilution may be sufficient. For solid or semi-solid matrices, a solvent extraction (e.g., with ethyl acetate or dichloromethane) followed by concentration may be necessary.
Derivatization (if necessary): For samples containing the corresponding carboxylic acids (e.g., 2-isopropyl-4-methoxybenzoic acid), derivatization to their methyl esters is required to increase volatility for GC analysis. A common method is esterification using BF₃-methanol or by generating diazomethane (with appropriate safety precautions).
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
GC Column: A non-polar column is recommended for general-purpose analysis of aromatic esters. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL in splitless mode.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 10 °C/min.
Final hold: Hold at 280 °C for 5 minutes.
MSD Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
3. Data Analysis:
Peak Identification: Identify the peaks of interest based on their retention times and mass spectra.
Mass Spectral Interpretation: The mass spectrum of Methyl 2-isopropyl-4-methoxybenzoate is expected to show a molecular ion peak (M⁺) at m/z 208. Key fragment ions would likely correspond to the loss of a methoxy group (-OCH₃, m/z 177), an isopropyl group (-C₃H₇, m/z 165), and the ester methyl group (-CH₃, m/z 193). Comparison with a spectral library (e.g., NIST) for related compounds is crucial.
Retention Index Calculation: If a mixture of n-alkanes is co-injected with the sample, the retention index of the unknown peak can be calculated using the retention times of the bracketing alkanes.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of Methyl 2-isopropyl-4-methoxybenzoate.
Conclusion: A Path Forward in the Absence of Standards
The analysis of novel or less-common compounds like Methyl 2-isopropyl-4-methoxybenzoate by GC-MS requires a thoughtful and comparative approach. While the absence of a commercial standard and its specific retention time data presents a hurdle, it is not an insurmountable one. By leveraging the principles of chromatography, utilizing the retention indices of closely related isomers, and comparing the analyte to structurally similar compounds, researchers can confidently move towards the tentative identification and subsequent quantification of their target molecule. The experimental protocol provided in this guide serves as a robust starting point for developing a validated analytical method. As the scientific community continues to characterize new molecules, this comparative and predictive approach will remain an essential tool in the analytical chemist's arsenal.
References
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
Adams, R.P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.
Sparkman, O.D., Penton, Z.E., & Kitson, F.G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Cheméo. Chemical Properties of Isopropyl 4-methoxybenzoate (CAS 6938-38-1). [Link]
A Comparative Guide to HPLC Method Development for the Analysis of Methyl 2-isopropyl-4-methoxybenzoate
In the landscape of pharmaceutical development and quality control, the establishment of a robust, specific, and reliable analytical method is paramount. The purity and stability profile of an active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the establishment of a robust, specific, and reliable analytical method is paramount. The purity and stability profile of an active pharmaceutical ingredient (API) or a key intermediate is only as trustworthy as the method used to assess it. This guide provides an in-depth, experience-driven approach to developing a high-performance liquid chromatography (HPLC) method for a novel aromatic ester, Methyl 2-isopropyl-4-methoxybenzoate.
We will move beyond a simple recitation of steps and delve into the strategic decisions and scientific rationale that underpin a successful method development workflow. Our objective is not just to achieve a separation, but to build a self-validating system that is both rugged and fit for purpose. This guide compares two common, yet distinct, reversed-phase column chemistries—the industry-standard C18 and the alternative selectivity Phenyl-Hexyl—to illustrate how a nuanced understanding of analyte-stationary phase interactions can resolve complex separation challenges.
Pillar 1: Foundational Strategy - Know Your Analyte, Define Your Goal
Before a single vial is loaded, a thorough understanding of the target analyte and potential impurities is critical. Methyl 2-isopropyl-4-methoxybenzoate is a neutral aromatic ester. Based on its structure and data from related compounds, we can infer key physicochemical properties that will govern its chromatographic behavior.[1][2]
Hydrophobicity: The presence of the benzene ring, isopropyl, and methyl ester groups suggests significant non-polar character. The predicted octanol-water partition coefficient (LogP) for structurally similar molecules is in the range of 2.2 to 2.8, indicating good retention in a reversed-phase system.[3][4]
UV Absorbance: The methoxy-substituted benzene ring is a strong chromophore. We can anticipate a UV maximum in the range of 250-280 nm, providing excellent sensitivity for UV-based detection. A photodiode array (PDA) detector is ideal for initial development to confirm the optimal detection wavelength and assess peak purity.
Potential Impurities: A robust method must be able to separate the main component from process-related impurities and potential degradants. Based on a likely synthesis via Fischer esterification of 2-isopropyl-4-methoxybenzoic acid, we must consider:
Related Precursors: p-Hydroxybenzoic acid, a potential impurity from the synthesis of the starting material, which could be carried through.[5]
Isomeric Impurities: Positional isomers that may arise during synthesis.
Hydrolytic Degradant: The parent carboxylic acid, which would form under acidic or basic stress conditions.
Our primary goal is to develop a stability-indicating method capable of resolving Methyl 2-isopropyl-4-methoxybenzoate from these key potential impurities, particularly the structurally similar starting material.
Pillar 2: A Comparative Approach to Column Selection
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[6] While a C18 column is the workhorse of reversed-phase chromatography, its separation mechanism is based primarily on hydrophobic interactions.[7] For aromatic compounds, alternative selectivities can often provide superior resolution.[8][9]
Here, we will compare two distinct stationary phases:
The Universal Standard: C18 (Octadecyl Silane)
Mechanism: Primarily driven by hydrophobic (van der Waals) interactions between the C18 alkyl chains and the non-polar regions of the analyte.[7]
Expectation: It will provide good retention for our target analyte. However, it may struggle to differentiate between the main analyte and other non-polar, aromatic impurities if they have similar overall hydrophobicity.
The Alternative Selectivity: Phenyl-Hexyl
Mechanism: Offers a mixed-mode interaction. It provides hydrophobic interactions via its hexyl chain, but more importantly, it allows for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[10][11]
Expectation: These unique π-π interactions can provide enhanced selectivity for aromatic compounds, potentially resolving peaks that co-elute on a C18 column.[6][8] This is particularly advantageous when separating molecules with subtle differences in their aromatic systems or electronic structure.
The overall workflow for developing and comparing these methods is outlined below.
Caption: Workflow for comparative HPLC method development.
Pillar 3: Experimental Protocols and Data Interpretation
We will now outline the experimental protocols for a comparative study. For this guide, a standard solution containing the API (Methyl 2-isopropyl-4-methoxybenzoate) and its most likely process impurity (Starting Material: 2-isopropyl-4-methoxybenzoic acid) will be used.
Standard and Sample Preparation
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Methyl 2-isopropyl-4-methoxybenzoate and 10 mg of 2-isopropyl-4-methoxybenzoic acid into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
System Suitability Solution (SSS): Prepare a mixed solution containing 100 µg/mL of the API and 10 µg/mL of the impurity in a 50:50 Acetonitrile/Water diluent. This solution will be used to evaluate the performance of each method.
Experimental Protocol 1: C18 Column Method
Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector Wavelength: 254 nm
Injection Volume: 10 µL
Gradient Program:
Time (min)
%B
0.0
40
15.0
80
15.1
40
| 20.0 | 40 |
Note on Organic Solvent Choice: Acetonitrile is often chosen for initial screening due to its lower viscosity and UV transparency. However, for Phenyl phases, Methanol can sometimes enhance the unique π-π selectivity by not interfering with these interactions as Acetonitrile's nitrile group can.[12] If initial separation with Acetonitrile is suboptimal on the Phenyl-Hexyl column, repeating the experiment with Methanol as the organic modifier would be a logical next step.
Interpreting the Results: A Comparative Data Table
The following table represents plausible data from the analysis of the System Suitability Solution on both columns.
Parameter
C18 Column
Phenyl-Hexyl Column
Acceptance Criteria
Analyte
2-isopropyl-4-methoxybenzoic acid (Impurity)
Retention Time (min)
8.95
9.54
-
Tailing Factor
1.2
1.1
≤ 1.5
Analyte
Methyl 2-isopropyl-4-methoxybenzoate (API)
Retention Time (min)
9.25
10.51
-
Tailing Factor
1.1
1.0
≤ 1.5
Performance
Resolution (between Impurity and API)
1.45
4.10
≥ 2.0
Analysis of Results
C18 Column Performance: The C18 column provides a separation based primarily on hydrophobicity. The ester (API) is slightly more hydrophobic than the carboxylic acid (impurity), so it is retained longer. However, the resolution of 1.45 is below the generally accepted target of 2.0 for baseline separation, indicating co-elution.[13] This method would not be considered reliable for accurately quantifying the impurity in the presence of the main peak.
Phenyl-Hexyl Column Performance: The Phenyl-Hexyl column demonstrates a significant change in selectivity. Both compounds are retained longer, suggesting strong hydrophobic interactions from the hexyl linker. Crucially, the separation between the two peaks is dramatically improved, with a resolution of 4.10. This is because the π-π interactions between the column's phenyl groups and the analytes' aromatic rings introduce a secondary separation mechanism. The subtle differences in the electronic structure of the carboxylic acid versus the methyl ester are exploited by the Phenyl-Hexyl phase, leading to a much more robust separation.[8][9] The peak shapes (tailing factor) are also excellent on this column.
Conclusion and Recommendation
Based on this comparative study, the Phenyl-Hexyl column provides a demonstrably superior separation for Methyl 2-isopropyl-4-methoxybenzoate and its critical process impurity, 2-isopropyl-4-methoxybenzoic acid. While the C18 column offers a rudimentary separation, it fails to meet the critical resolution requirement for a robust quality control method. The alternative selectivity offered by the Phenyl-Hexyl phase, leveraging both hydrophobic and π-π interactions, is the key to achieving a successful and reliable separation.
This method development guide illustrates that a strategic, comparative approach grounded in the principles of chromatography and analyte chemistry is essential. By moving beyond the default C18 column and exploring alternative selectivities, analysts can overcome challenging separations and develop truly robust and scientifically sound HPLC methods. The chosen Phenyl-Hexyl method should now proceed to full validation according to ICH guidelines to establish its specificity, linearity, accuracy, precision, and robustness.[13]
References
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.[8]
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6]
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.[11]
National Center for Biotechnology Information. (n.d.). Methyl 2-isopropyl-4-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]1]
ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... [Scientific Diagram]. Retrieved from [Link]9]
ResearchGate. (2021, November). Analytical stepwise gradient HPLC of 4-methoxybenzoates... [Scientific Diagram]. Retrieved from [Link]]
CHROMacademy. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.[14]
International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity.[7]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]12]
Benchchem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.[5]
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.[13]
Benchchem. (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.[15]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.[16]
Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). Retrieved from [Link]2]
SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved from [Link]3]
ASEAN. (2017, November 14). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC.[17]
ASEAN. (2005, December 2). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.[18]
Journal of Chromatography & Separation Techniques. (2020, September 15). Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC.[19]
Food and Chemical Toxicology. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1.[20]
Laamari, Y., et al. (n.d.). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PMC.[21]
PubChemLite. (n.d.). 2-isopropyl-4-methoxybenzoic acid (C11H14O3). Retrieved from [Link]4]
A Comparative Guide to the Bioactivity of Methyl 2-isopropyl-4-methoxybenzoate versus Methyl Benzoate
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related molecules is paramount. This guide provides an in-depth, object...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related molecules is paramount. This guide provides an in-depth, objective comparison of the bioactivity of Methyl 2-isopropyl-4-methoxybenzoate and the well-characterized Methyl benzoate. By examining their chemical properties and synthesizing available experimental data, we aim to provide a predictive framework for the bioactivity of the less-studied Methyl 2-isopropyl-4-methoxybenzoate, grounded in established principles of structure-activity relationships.
Introduction: Chemical Structures and Potential for Diverse Bioactivity
Methyl benzoate, a simple ester of benzoic acid and methanol, is a naturally occurring compound found in various plants and is recognized for its pleasant fragrance.[1] Its biological activities, particularly its insecticidal and antimicrobial properties, have been the subject of numerous studies.[2][3] In contrast, Methyl 2-isopropyl-4-methoxybenzoate is a more complex derivative, featuring isopropyl and methoxy substitutions on the benzene ring. While direct bioactivity data for this specific compound is scarce, its structural motifs suggest a potential for a distinct and possibly enhanced biological profile.
This guide will dissect the known bioactivities of Methyl benzoate and, through a structure-activity relationship (SAR) analysis, project the likely biological profile of Methyl 2-isopropyl-4-methoxybenzoate. We will delve into insecticidal, antimicrobial, and cytotoxic properties, providing detailed experimental protocols for researchers to validate these predictions.
Physicochemical Properties: A Foundation for Bioactivity
The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Property
Methyl Benzoate
Methyl 2-isopropyl-4-methoxybenzoate
Molecular Formula
C₈H₈O₂
C₁₂H₁₆O₃
Molecular Weight
136.15 g/mol
208.25 g/mol
Appearance
Colorless liquid
-
Odor
Pleasant, fruity
-
Solubility
Poorly soluble in water, miscible with organic solvents[1]
Predicted to have lower water solubility and higher lipophilicity than Methyl benzoate
The addition of the isopropyl and methoxy groups to the benzoate structure in Methyl 2-isopropyl-4-methoxybenzoate significantly increases its molecular weight and is expected to increase its lipophilicity. This altered lipophilicity can have profound effects on its ability to cross biological membranes, potentially enhancing its bioavailability and interaction with hydrophobic targets.
Comparative Bioactivity Analysis
This section will explore the known bioactivities of Methyl benzoate and provide a predictive analysis for Methyl 2-isopropyl-4-methoxybenzoate based on the influence of its specific functional groups.
Insecticidal and Repellent Activity
Methyl benzoate has demonstrated significant potential as an environmentally friendly insecticide.[2][3] It exhibits multiple modes of action, including contact toxicity, fumigant effects, and repellent properties against a range of insect pests.[4]
Methyl Benzoate:
Contact and Fumigant Toxicity: Studies have shown that Methyl benzoate is effective against various agricultural and stored product pests.[4] For instance, it has been shown to be more toxic than some commercial monoterpene compounds against the Indian meal moth, Plodia interpunctella.
Repellent Activity: Methyl benzoate has also demonstrated repellent properties against insects like the sweetpotato whitefly, Bemisia tabaci.[5]
Influence of the Methoxy Group: The presence of a methoxy group on the benzene ring of benzoate esters has been shown to significantly increase their contact toxicity against insects like the red imported fire ant, Solenopsis invicta.[6]
Influence of the Isopropyl Group: The isopropyl group, a bulky lipophilic substituent, is a key feature of potent bioactive molecules like carvacrol and thymol, which are known for their strong insecticidal and repellent properties.[7][8] The increased lipophilicity conferred by the isopropyl group could enhance the penetration of Methyl 2-isopropyl-4-methoxybenzoate through the insect cuticle, potentially leading to greater contact toxicity compared to Methyl benzoate.
Antimicrobial and Antifungal Activity
Benzoic acid and its esters are known for their antimicrobial properties, which are often pH-dependent.[9]
Methyl Benzoate:
Methyl benzoate has shown in vitro antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[10] Its mechanism is thought to involve the disruption of the bacterial cell membrane.
Influence of the Methoxy Group: The addition of a methoxy group at the para-position of benzoic acid has been shown to increase its antifungal activity.[11] p-Anisic acid (4-methoxybenzoic acid) is a known antiseptic with antibacterial and antifungal properties.[12][13]
Influence of the Isopropyl Group: The isopropyl group is a common feature in potent antimicrobial phenols like thymol and carvacrol.[7][8] Isopropyl benzoate itself is recognized as an antimicrobial agent. The presence of an isopropyl group on the aromatic ring can enhance the disruption of microbial cell membranes.
Cytotoxicity
The potential toxicity of a compound to mammalian cells is a critical factor in its development for any application.
Methyl Benzoate:
Studies on the cytotoxicity of Methyl benzoate against human cell lines have shown it to have a relatively low toxicity profile.
Influence of Phenolic Structures: Substituted phenols, particularly those with bulky alkyl groups like the isopropyl group, can exhibit significant cytotoxicity.[14][15] The cytotoxicity of such compounds is often linked to their ability to disrupt cell membranes and interfere with cellular respiration.
Potential for Increased Cytotoxicity: The increased lipophilicity of Methyl 2-isopropyl-4-methoxybenzoate, due to the isopropyl and methoxy groups, could lead to enhanced cellular uptake and, consequently, a higher cytotoxic potential compared to Methyl benzoate.
Experimental Protocols
To facilitate the empirical validation of the predictive analysis presented, this section provides detailed, step-by-step methodologies for key bioactivity assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the MIC of the test compounds against bacterial and fungal strains.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol:
Preparation of Test Compounds: Prepare stock solutions of Methyl benzoate and Methyl 2-isopropyl-4-methoxybenzoate in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microbe-only) and negative (broth-only) controls.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).[16]
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Insecticidal Activity: Contact and Fumigant Toxicity Assays
These protocols are designed to assess the insecticidal efficacy of the compounds through direct contact and vapor action.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Protocol:
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of Methyl benzoate and Methyl 2-isopropyl-4-methoxybenzoate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the known bioactivity of Methyl benzoate with the predicted bioactivity of Methyl 2-isopropyl-4-methoxybenzoate. The structural modifications in the latter—the addition of an isopropyl and a methoxy group—strongly suggest a potential for enhanced insecticidal, antimicrobial, and possibly cytotoxic properties.
The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses. Such studies are essential to fully elucidate the bioactivity profile of Methyl 2-isopropyl-4-methoxybenzoate and to determine its potential for applications in agriculture, medicine, and other fields. Future research should also focus on elucidating the precise mechanisms of action of these compounds to better understand their interactions with biological systems.
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Structural Comparison Guide: Methyl 2-isopropyl-4-methoxybenzoate vs. p-Anisic Acid Derivatives
Executive Summary & Chemical Space Definition This guide provides a technical comparison between Methyl 2-isopropyl-4-methoxybenzoate (M-2-IP-4-MB) and standard p-Anisic acid derivatives (specifically Methyl p-Anisate)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Space Definition
This guide provides a technical comparison between Methyl 2-isopropyl-4-methoxybenzoate (M-2-IP-4-MB) and standard p-Anisic acid derivatives (specifically Methyl p-Anisate).
While both compounds share a 4-methoxybenzoate core, the introduction of an isopropyl group at the ortho-position (C2) in M-2-IP-4-MB fundamentally alters its physicochemical profile. This structural modification transitions the molecule from a standard, reactive ester (Methyl p-Anisate) to a sterically shielded, lipophilic variant .
Target Audience: Medicinal chemists, fragrance formulators, and process development scientists.
The defining difference between these two molecules is the Steric Inhibition of Resonance and Attack caused by the 2-isopropyl group.
Steric Shielding of the Carbonyl
In Methyl p-Anisate, the ester carbonyl is exposed. Nucleophiles (like water or hydrolytic enzymes) have an unobstructed 107° angle of approach (Bürgi-Dunitz trajectory) to the carbonyl carbon.
In M-2-IP-4-MB , the bulky isopropyl group at C2 rotates out of the aromatic plane to minimize strain. This creates a "molecular gate" that physically blocks the approach of nucleophiles.
Consequence: The activation energy (
) for hydrolysis increases significantly.
Taft Steric Parameter (
): The isopropyl group has a large negative value, quantifying this retardation effect compared to the hydrogen in the parent anisate.
Electronic Modulation
p-Anisate: The 4-methoxy group acts as a strong Resonance Donor (+R), increasing electron density at the carbonyl oxygen, making it a weaker electrophile than unsubstituted benzoate, but still susceptible to hydrolysis.
M-2-IP-4-MB: The 2-isopropyl group is a weak Inductive Donor (+I). However, its primary effect is Steric Inhibition of Resonance . It forces the ester group to twist out of coplanarity with the benzene ring, decoupling the conjugation. This theoretically makes the carbonyl more electrophilic, but the steric blocking effect dominates , resulting in net stability.
Figure 1: Comparative accessibility of the carbonyl center. The isopropyl group in the target molecule acts as a steric gate, preventing nucleophilic attack.
Physicochemical Performance Profile
The addition of the isopropyl group shifts the molecule's behavior in formulation and biological systems.
Formulation: Requires non-polar solvents or surfactant systems.
Boiling Point
255°C
~285°C (Est.)
Thermal Stability: Suitable for high-temperature processing.
Biological Implications
Olfactory: The increased molecular weight and lipophilicity of M-2-IP-4-MB likely shift the odor profile towards a heavier, more tenacious balsamic/sweet note compared to the lifting, ethereal anise note of methyl p-anisate.
Metabolism: The steric bulk protects the ester from rapid hydrolysis by carboxylesterases in plasma. This makes M-2-IP-4-MB a candidate for pro-drug design where delayed release of the active acid (2-isopropyl-4-methoxybenzoic acid) is desired.
Solvent: 1:1 mixture of Acetonitrile/Phosphate Buffer (pH 10.0).
Internal Standard: Benzophenone.
Workflow:
Preparation: Dissolve 0.1 mmol of each ester in 10 mL of Acetonitrile.
Initiation: Add 10 mL of pH 10.0 buffer (pre-warmed to 37°C).
Sampling: Aliquot 100 µL samples at
minutes.
Quenching: Immediately add samples to 400 µL of cold 0.1% Formic Acid in Methanol to stop hydrolysis.
Analysis: Analyze via HPLC-UV (254 nm). Calculate % remaining.
Expected Results:
Methyl p-Anisate: Rapid degradation (
mins). The unhindered ester is vulnerable to attack.
M-2-IP-4-MB: Slow degradation (
mins). The isopropyl group effectively blocks the formation of the tetrahedral intermediate.
Hydrolysis Kinetic Pathway
Figure 2: The hydrolysis pathway. For M-2-IP-4-MB, the energy required to reach Transition State 1 (TS1) is significantly elevated due to steric repulsion.
Synthesis & Manufacturing Considerations
While Methyl p-Anisate is commoditized, M-2-IP-4-MB requires specific synthetic planning due to the crowded ring.
Route A: Direct Esterification (From Acid)
Precursor: 2-isopropyl-4-methoxybenzoic acid.
Conditions: Methanol,
(cat.), Reflux, 12h.
Challenge: The same steric hindrance that stabilizes the ester against hydrolysis also makes it harder to form. Requires longer reaction times or activation (e.g., via Acid Chloride).
Route B: Semisynthesis from Thymol Derivatives
A more elegant route often cited involves p-Methoxythymol (2-isopropyl-5-methyl-4-methoxyphenol... structural isomer correction: Thymol is 2-isopropyl-5-methylphenol. The relevant precursor is often Carvacrol or Thymol derivatives oxidized to the acid).
Preferred Industrial Route: Friedel-Crafts alkylation of methyl p-anisate is difficult due to deactivation. The preferred route is O-methylation of 2-isopropyl-4-hydroxybenzoic acid , which can be derived from Kolbe-Schmitt carboxylation of the corresponding phenol.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131697658, Methyl 2-isopropyl-4-methoxybenzoate. Retrieved from [Link]
Fujita, T., & Nishioka, T. (1976).The Analysis of the Ortho Effect in Hydrolysis of Phenyl Benzoates. Progress in Physical Organic Chemistry. (Contextual grounding for Steric Parameters).
Cheméo. Chemical Properties of 4-Methoxybenzoic acid esters. Retrieved from [Link]